Beta-Amyloid (11-40) is a peptide fragment derived from the amyloid precursor protein, primarily studied in the context of Alzheimer's disease. This specific fragment consists of 30 amino acids, representing a truncated form of the more extensively studied Beta-Amyloid (1-42) and Beta-Amyloid (1-40) peptides. The accumulation of Beta-Amyloid peptides in the brain is a hallmark of Alzheimer's disease, contributing to neurodegeneration and cognitive decline. The study of this compound in rodent models, particularly in mice and rats, provides insights into the pathophysiology of Alzheimer's disease and potential therapeutic interventions.
Beta-Amyloid (11-40) is produced through the sequential cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. Research indicates that the cleavage at specific sites leads to the generation of various Beta-Amyloid species, including this truncated form. The study of these peptides often utilizes transgenic mouse models and rat models to replicate human Alzheimer’s disease pathology and assess the implications of Beta-Amyloid accumulation.
Beta-Amyloid (11-40) falls under the classification of neurotoxic peptides. It is categorized as an amyloidogenic peptide due to its propensity to aggregate and form plaques, which are implicated in neurodegenerative processes. This classification highlights its relevance in studies focused on Alzheimer's disease mechanisms and potential therapeutic strategies.
The synthesis of Beta-Amyloid (11-40) typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into a desired sequence, ensuring high purity and yield. The synthesis process includes:
The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure that only the desired peptide is obtained, free from contaminants or by-products. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of Beta-Amyloid (11-40).
Beta-Amyloid (11-40) has a distinct molecular structure characterized by its sequence:
This sequence includes hydrophobic regions that promote aggregation, contributing to its amyloidogenic properties.
The molecular weight of Beta-Amyloid (11-40) is approximately 4,000 Da. Its secondary structure predominantly consists of beta-sheets, which are critical for its aggregation into fibrils observed in amyloid plaques.
Beta-Amyloid (11-40) undergoes various chemical reactions that lead to its aggregation:
Studies employing techniques such as atomic force microscopy have demonstrated the formation of oligomeric structures from Beta-Amyloid (11-40), which are believed to be more toxic than fibrillar aggregates.
The mechanism by which Beta-Amyloid (11-40) contributes to neurotoxicity involves several pathways:
Experimental data from rodent models indicate that administration of Beta-Amyloid (11-40) leads to observable deficits in cognitive function, correlating with increased levels of neuroinflammation and synaptic loss.
Relevant analyses include circular dichroism spectroscopy, which shows a transition from random coil to beta-sheet structure upon aggregation.
Beta-Amyloid (11-40) is widely used in research focused on:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3